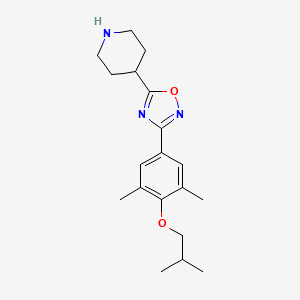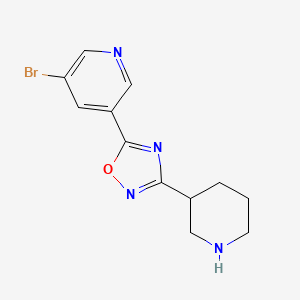
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidine ring attached via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-6-methylpyrimidine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
Chemistry
In chemistry, (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties can be tailored for specific applications, such as in the development of new polymers or coatings .
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyrimidine: Lacks the pyrrolidine ring but shares the pyrimidine core.
Pyrrolidin-1-ylmethanone: Contains the pyrrolidine ring but lacks the pyrimidine core.
2-Chloro-4-methylpyrimidine: Similar structure but different substitution pattern.
Uniqueness
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of the pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.
特性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
(2-chloro-6-methylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O/c1-7-6-8(13-10(11)12-7)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3 |
InChIキー |
YHARNZANZMPTDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



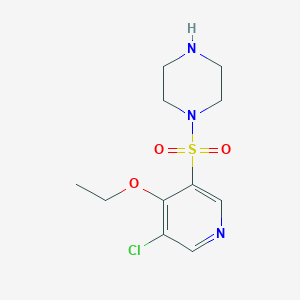

![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
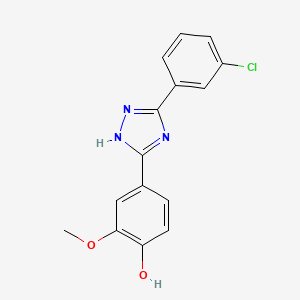

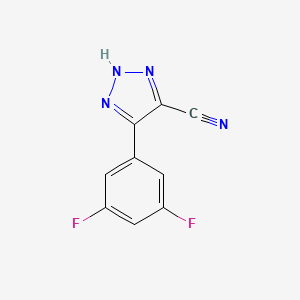

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)
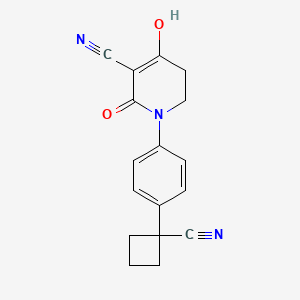
![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)

